Methyl 7-bromobenzo[d]oxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromo-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSZQYXJFNLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696307 | |
| Record name | Methyl 7-bromo-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-78-2 | |
| Record name | Methyl 7-bromo-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS No. 954239-78-2) is a member of the benzoxazole family, characterized by its unique molecular structure that combines both aromatic and heterocyclic features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic organic chemistry.
- Molecular Formula : C9H6BrNO3
- Molecular Weight : 256.05 g/mol
- Purity : Typically around 95%.
The compound's structure includes a bromine atom at the 7-position of the benzo[d]oxazole ring and a carboxylate ester functional group, which may influence its biological activity and interaction with various biological targets.
Research on this compound is still emerging, with limited studies detailing its specific biological mechanisms. However, compounds within the benzoxazole class have been noted for their interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests that this compound may also exhibit similar properties, potentially leading to drug-drug interactions and influencing therapeutic efficacy.
Antiproliferative Activity
Recent studies have indicated that benzoxazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with structural modifications similar to this compound have shown enhanced potency when specific substituents are introduced.
| Compound Name | Structure Modification | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | N/A | TBD | Investigated for antiproliferative effects |
| Methyl benzo[d]oxazole-2-carboxylate | No halogen substitution | >10 | Lower activity observed |
| Methyl 5-bromobenzo[d]oxazole-2-carboxylate | Bromine at 5-position | <1 | High activity against multiple cancer lines |
The data indicates that structural modifications can significantly influence biological activity, emphasizing the need for further investigation into this compound's specific effects on cell proliferation.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity among benzoxazole derivatives. For example, compounds structurally related to this compound have been tested against human cancer cell lines such as HL-60 and U937, showing promising results in inhibiting cell growth at low concentrations .
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the efficacy of several benzoxazole derivatives, including this compound, against human leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values below 1 µM, suggesting strong anticancer potential. Further analysis revealed that the presence of a bromine atom at the 7-position enhanced cytotoxicity compared to non-halogenated counterparts . -
Drug Interaction Studies :
Interaction studies focusing on cytochrome P450 inhibition revealed that this compound could potentially affect the metabolism of co-administered drugs, leading to altered pharmacokinetics and dynamics . This highlights its importance in understanding drug interactions in clinical settings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that methyl 7-bromobenzo[d]oxazole-2-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. For instance, studies have demonstrated its Minimum Inhibitory Concentration (MIC) against pathogens such as:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 1.56 |
| Methicillin-resistant Staphylococcus aureus | 1.56 |
| Escherichia coli | 3.12 |
These results suggest its potential as a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies reveal cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The proposed mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis, potentially through inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival.
Organic Synthesis
This compound serves as an important building block in the synthesis of more complex organic molecules. Its bromine atom allows for various substitution reactions, making it suitable for creating derivatives with enhanced biological activities. The compound can participate in:
- Nucleophilic substitution reactions : The bromine atom can be replaced by other nucleophiles.
- Coupling reactions : It can be used in cross-coupling reactions such as Suzuki or Heck coupling to form complex structures.
These reactions highlight its utility as a versatile intermediate in synthetic organic chemistry.
Material Science
The compound's unique structure also makes it valuable in material science applications, particularly in the development of specialty chemicals and polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced materials used in electronics and coatings.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Efficacy : A study by Singh et al. evaluated various benzoxazole derivatives, including this compound, for their antibacterial potential compared to standard antibiotics, confirming its efficacy.
- Cytotoxicity Assays : Research published by the Royal Society of Chemistry demonstrated that derivatives of benzoxazole exhibited varying degrees of cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications to enhance biological activity.
- Synthetic Strategies : Advances in synthetic methodologies have facilitated the efficient production of this compound, allowing for extensive studies on its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Variations
Methyl 7-bromobenzo[d]oxazole-2-carboxylate differs from its isomers in the position of the bromine atom on the benzene ring. This positional variation significantly impacts reactivity and applications.
Key Insight : Bromine at position 7 (target compound) offers distinct steric and electronic effects compared to positions 5 or 6, influencing cross-coupling reactivity and binding affinity in drug design .
Halogen-Substituted Analogs: Bromine vs. Chlorine
Replacing bromine with chlorine alters polarity and reactivity:
Key Insight : Bromine’s larger atomic radius increases steric hindrance but enhances leaving-group ability in substitution reactions compared to chlorine .
Functional Group Variations: Ester vs. Methyl/Aldehyde
Modifications to the ester group or oxazole ring alter applications:
Key Insight : The ester group in the target compound enables diverse derivatization pathways, unlike methyl or aldehyde analogs .
Heterocycle Analogues: Oxazole vs. Thiophene/Isoxazole
Replacing the oxazole oxygen with sulfur or nitrogen modifies electronic properties:
Key Insight : Oxazole’s balance of stability and reactivity makes it preferable to thiophene or isoxazole in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 7-bromobenzo[d]oxazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of methyl 3-amino-4-hydroxybenzoate with an appropriate brominated aryl acid under reflux conditions. For example, refluxing with excess brominated aryl acid for 15 hours yields benzoxazole derivatives, as demonstrated in analogous syntheses . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature. Bromination steps (e.g., using NBS or Br₂) may precede cyclization, depending on precursor availability.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects; the bromine atom at position 7 deshields adjacent protons, while the ester carbonyl (C=O) appears near 165 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR Spectroscopy : Detect ester C=O stretches (~1720 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .
Q. How can impurities be removed during purification?
- Methodological Answer : Recrystallization from ethanol or methanol is effective for removing unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves brominated byproducts. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. What safety protocols are critical when handling this brominated compound?
- Methodological Answer : Use impervious gloves and goggles to avoid skin/eye contact. Work in a fume hood due to potential bromide vapor release. Store away from oxidizing agents, and dispose of waste via halogen-specific protocols .
Advanced Research Questions
Q. How do electronic effects of the 7-bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings. Its electron-withdrawing nature stabilizes transition states but may reduce nucleophilic aromatic substitution rates compared to chloro analogs. Compare kinetics using Pd(PPh₃)₄ catalyst and aryl boronic acids under inert conditions .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Methodological Answer : Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigate this by collecting data at low temperatures (100 K) and using SHELXL for refinement, which accounts for anomalous scattering. WinGX Suite aids in structure solution and validation .
Q. Are there contradictions in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies (e.g., 35% vs. 60% yields) may stem from competing side reactions (e.g., debromination). Use LC-MS to track intermediates and optimize reaction time/temperature. For example, extending reflux duration to 18 hours improved yields in morpholine-substituted analogs .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
